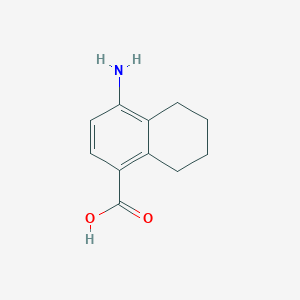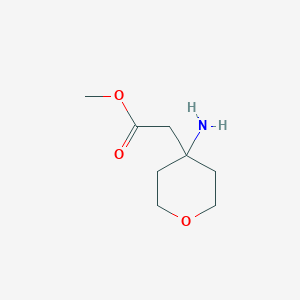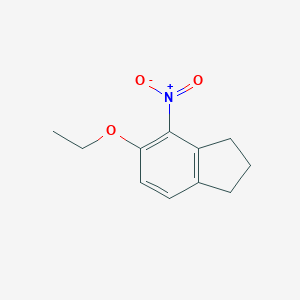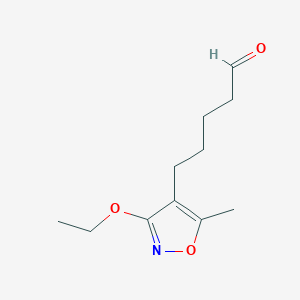
5-(3-Ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is a synthetic organic compound with the molecular formula C11H17NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethoxy-5-methylisoxazole with pentanal in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
化学反応の分析
Types of Reactions
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative with similar structural features.
3-Ethoxy-5-methylisoxazole: A precursor in the synthesis of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal.
Uniqueness
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
179169-95-0 |
|---|---|
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC名 |
5-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal |
InChI |
InChI=1S/C11H17NO3/c1-3-14-11-10(9(2)15-12-11)7-5-4-6-8-13/h8H,3-7H2,1-2H3 |
InChIキー |
JCZBUKVYYNOSPG-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
正規SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
同義語 |
4-Isoxazolepentanal,3-ethoxy-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


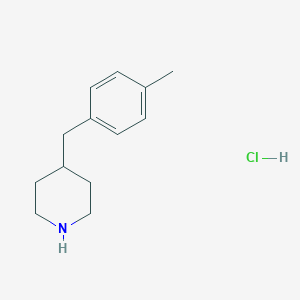
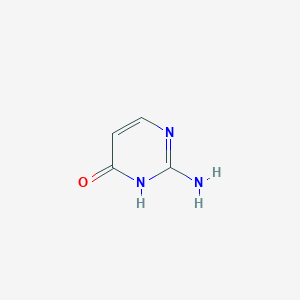
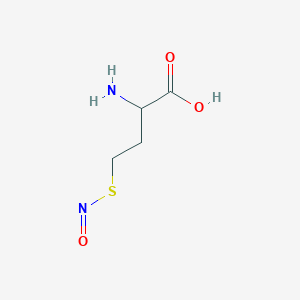
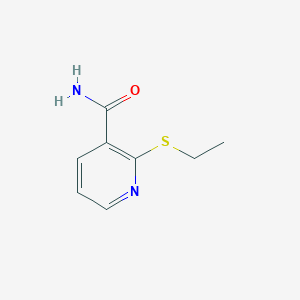
![1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone](/img/structure/B64344.png)

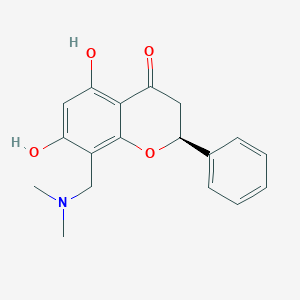
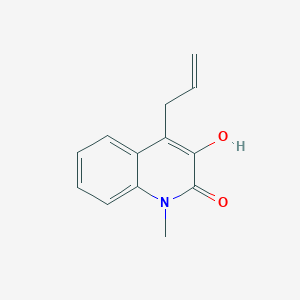
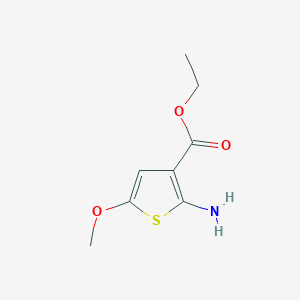
![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
